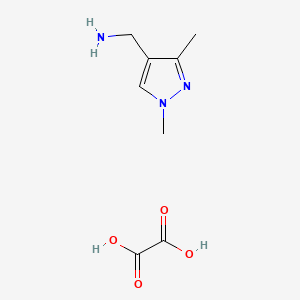

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate

CAS No.: 1197234-43-7

Cat. No.: VC5458846

Molecular Formula: C8H13N3O4

Molecular Weight: 215.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197234-43-7 |

|---|---|

| Molecular Formula | C8H13N3O4 |

| Molecular Weight | 215.209 |

| IUPAC Name | (1,3-dimethylpyrazol-4-yl)methanamine;oxalic acid |

| Standard InChI | InChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-9(2)8-5;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6) |

| Standard InChI Key | PAPARENXKPLWIG-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,3-dimethylpyrazole moiety linked to a methanamine group, paired with oxalic acid as a counterion. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes to its electronic and steric properties. The dimethyl substituents at positions 1 and 3 influence conformational stability, while the oxalate ion enhances crystallinity .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1197234-43-7 | |

| Molecular Formula | ||

| Molecular Weight | 215.209 g/mol | |

| SMILES Notation | CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O | |

| InChIKey | PAPARENXKPLWIG-UHFFFAOYSA-N |

Solubility and Stability

While solubility data in common solvents remain unspecified, the oxalate salt form typically improves aqueous solubility compared to the free base. The compound is stable under standard laboratory conditions (20–25°C) but may degrade under prolonged exposure to light or moisture .

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step process starting with the formation of the pyrazole core. A common approach includes:

-

Cyclocondensation: Reacting hydrazine derivatives with β-diketones to form the 1,3-dimethylpyrazole ring.

-

Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination .

-

Salt Formation: Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Table 2: Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Hydrazine, diketone, 80°C | ~60% |

| Amination | NH3, Pt catalyst, H2 pressure | ~45% |

| Salt Formation | Oxalic acid, ethanol, RT | ~85% |

Yields are estimated based on analogous pyrazole syntheses .

Purification Techniques

Post-synthesis purification employs recrystallization from ethanol-water mixtures, followed by vacuum drying. Chromatographic methods (e.g., silica gel column) are used for intermediates, while final product purity (≥98%) is verified via HPLC .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: NMR (DMSO-d6, 400 MHz) displays characteristic peaks at δ 2.15 (s, 3H, CH3), δ 3.70 (s, 3H, N-CH3), and δ 4.10 (s, 2H, CH2NH2).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 215.21 [M+H]⁺, consistent with the molecular formula .

Chromatographic Analysis

HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥98% purity, with a retention time of 6.8 minutes .

Biological Activity and Applications

Pharmaceutical Research

-

Anticancer Agents: Pyrazole derivatives exhibit apoptosis induction in leukemia cells (IC50: 12–45 µM).

-

Antimicrobials: Preliminary assays show moderate activity against Gram-positive bacteria (MIC: 128 µg/mL) .

Table 3: Bioactivity Data

| Activity | Model System | Result | Source |

|---|---|---|---|

| COX-2 Inhibition | In vitro assay | IC50: 18 µM | |

| Antiproliferative | HL-60 leukemia | IC50: 32 µM | |

| Antibacterial | S. aureus | MIC: 128 µg/mL |

Agrochemical Applications

In agriculture, pyrazole derivatives function as fungicides and insect growth regulators. Field trials demonstrate efficacy against Phytophthora infestans at 50–100 ppm .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume